molecular formula C12H7ClN4O3 B12816931 4-((2-Chloro-7H-purin-6-yl)oxy)benzoic acid

4-((2-Chloro-7H-purin-6-yl)oxy)benzoic acid

Cat. No.: B12816931
M. Wt: 290.66 g/mol
InChI Key: WUVLJINWJXDHFZ-UHFFFAOYSA-N
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Description

4-((2-Chloro-7H-purin-6-yl)oxy)benzoic acid is an organic compound that features a purine derivative linked to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chloro-7H-purin-6-yl)oxy)benzoic acid typically involves the reaction of 2-chloro-6-hydroxypurine with 4-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the formation of the desired product through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-((2-Chloro-7H-purin-6-yl)oxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced purine derivatives.

    Substitution: The chlorine atom in the purine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used in the presence of a base.

Major Products Formed

    Oxidation: Carboxylate derivatives.

    Reduction: Reduced purine derivatives.

    Substitution: Amino or thiol-substituted purine derivatives.

Scientific Research Applications

4-((2-Chloro-7H-purin-6-yl)oxy)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-((2-Chloro-7H-purin-6-yl)oxy)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with nucleic acid synthesis. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-hydroxypurine: A precursor in the synthesis of 4-((2-Chloro-7H-purin-6-yl)oxy)benzoic acid.

    4-Hydroxybenzoic acid: Another precursor used in the synthesis.

    4-((2-Chloro-7H-purin-6-yl)amino)benzoic acid: A structurally similar compound with an amino group instead of an oxy group.

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H7ClN4O3

Molecular Weight

290.66 g/mol

IUPAC Name

4-[(2-chloro-7H-purin-6-yl)oxy]benzoic acid

InChI

InChI=1S/C12H7ClN4O3/c13-12-16-9-8(14-5-15-9)10(17-12)20-7-3-1-6(2-4-7)11(18)19/h1-5H,(H,18,19)(H,14,15,16,17)

InChI Key

WUVLJINWJXDHFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=NC(=NC3=C2NC=N3)Cl

Origin of Product

United States

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